N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C10H16N4O It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-2,6-dimethylpyrimidine with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions produce reduced amines, and substitution reactions result in derivatives with different substituents on the pyrimidine ring .
Scientific Research Applications
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has similar chemical properties but differs in its salt form, which can affect its solubility and stability.
N,N-dimethyl-2-morpholin-4-ylethanamine: Another related compound with a different substitution pattern on the pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1316218-43-5 |
---|---|
Molecular Formula |
C10H16N4O |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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